

A Preclinical Comparative Analysis of the Therapeutic Index of Eupalinolide B

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Compound of Interest		
Compound Name:	Eupalinolide B	
Cat. No.:	B10789256	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the preclinical therapeutic index of **Eupalinolide B**, a natural sesquiterpene lactone, in the context of pancreatic, liver, and laryngeal cancers. Its performance is objectively compared with established chemotherapeutic agents, supported by available experimental data.

Executive Summary

Eupalinolide B has demonstrated significant anticancer activity in preclinical studies against various cancer cell lines, including pancreatic, hepatocellular, and laryngeal carcinoma. A key finding from in vivo studies is its ability to inhibit tumor growth at doses that are well-tolerated in animal models, suggesting a favorable therapeutic window. While a quantitative therapeutic index based on a definitive maximum tolerated dose (MTD) or median lethal dose (LD50) has not been formally established in the reviewed literature, the consistent lack of reported toxicity at effective doses points towards a promising safety profile. This guide synthesizes the available data to offer a comparative perspective on the potential of **Eupalinolide B** as a therapeutic agent.

Data Presentation: In Vitro Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of **Eupalinolide B** and standard-of-care chemotherapeutics against various cancer cell lines. Lower IC50 values indicate greater potency.



Table 1: IC50 Values for Pancreatic Cancer Cell Lines

Compound	Cell Line	IC50 (μM)	Comments
Eupalinolide B	MiaPaCa-2, PANC-1, PL-45	<10 (24h)	More significant inhibition than in normal pancreatic cells (HPNE)[1].
Gemcitabine	AsPC-1, BxPC-3, MIA PaCa-2, Panc-1	0.494 - 23.9	Wide range of sensitivity observed across different cell lines.

Table 2: IC50 Values for Liver Cancer (Hepatocellular Carcinoma) Cell Lines

Compound	Cell Line	IC50 (μM)	Comments
Eupalinolide B	SMMC-7721, HCCLM3	6 - 24 (48h)	Dose-dependent inhibition of cell viability[2]. No obvious toxicity to normal liver cell line L-O2.
Sorafenib	HepG2, Huh7, Hep3B	~5-6	Potent inhibition of cell proliferation.

Table 3: IC50 Values for Laryngeal Cancer Cell Lines



Compound	Cell Line	IC50 (μM)	Comments
Eupalinolide B	TU212	1.03	Potent inhibitory activity observed[3].
TU686	6.73		
M4e	3.12	_	
AMC-HN-8	2.13	_	
Hep-2	9.07	_	
LCC	4.20	_	
Cisplatin	Hypopharyngeal Carcinoma Cells	3.996 µg/ml (~13.3 µМ)	Time and concentration-dependent inhibition.
5-Fluorouracil	Нер-2	Variable	Dose-dependent cytotoxicity.

Data Presentation: In Vivo Efficacy and Safety

The following tables summarize the effective doses of **Eupalinolide B** and standard-of-care drugs in preclinical xenograft models. The absence of reported toxicity for **Eupalinolide B** at these doses is a key indicator of its potential therapeutic index.

Table 4: In Vivo Studies in Pancreatic Cancer Xenograft Models



Compound	Animal Model	Dose and Schedule	Antitumor Efficacy	Reported Toxicity
Eupalinolide B	Nude Mice (PANC-1 xenograft)	Not specified	Reduced tumor growth and Ki-67 expression[4].	Not specified, but described as having "low toxicity" in other contexts[2].
Gemcitabine	Nude Mice (BxPC-3 xenograft)	25 mg/kg or 125 mg/kg, weekly	Dose-dependent inhibition of primary tumor growth.	No significant difference in body weight compared to untreated mice.

Table 5: In Vivo Studies in Liver Cancer Xenograft Models

Compound	Animal Model	Dose and Schedule	Antitumor Efficacy	Reported Toxicity
Eupalinolide B	Nude Mice (SMMC-7721 or HCCLM3 xenografts)	25 mg/kg or 50 mg/kg, i.p., every 2 days for 3 weeks	Significantly inhibited tumor volume and weight.	No obvious toxicity observed.
Sorafenib	Nude Mice (Hepatoma xenografts)	40 mg/kg, p.o., daily for 3 weeks	Decreased tumor growth by 40%.	Generally well- tolerated in preclinical models.

Table 6: In Vivo Studies in Laryngeal Cancer Xenograft Models



Compound	Animal Model	Dose and Schedule	Antitumor Efficacy	Reported Toxicity
Eupalinolide B	Nude Mice (TU212 xenograft)	Not specified	Significantly suppressed tumor growth.	No obvious changes in weight; no obvious cytotoxicity in major organs (kidneys, liver, heart, lungs, and spleen)[3].
Cisplatin	Nude Mice (UMSCC-12 xenograft)	Weekly treatment for 3 weeks	Effective in reducing tumor volume.	Known to have significant side effects, including nephrotoxicity[5].
5-Fluorouracil	Nude Mice (Hep- 2 xenograft)	Not specified	Synergistic effect with curcumin.	No obvious toxicity or side effects reported with MSN delivery.

Experimental Protocols In Vitro Cytotoxicity Assays (MTT/CCK-8)

- Cell Culture: Human cancer cell lines (e.g., PANC-1, SMMC-7721, TU212) and normal cell lines (e.g., HPNE, L-O2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
- Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
- Compound Treatment: Cells are treated with various concentrations of Eupalinolide B or comparator drugs for specified durations (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) is also included.



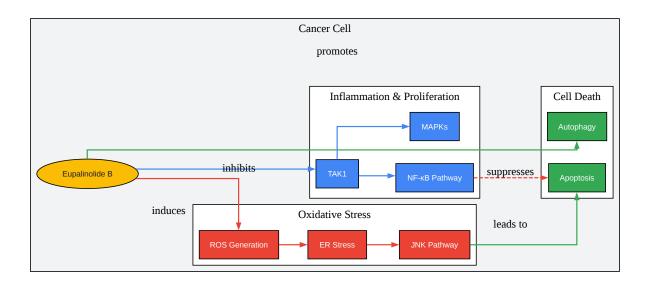
- Viability Assessment:
 - MTT Assay: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
 - CCK-8 Assay: CCK-8 solution is added to each well and incubated for 1-4 hours.
- Data Analysis: The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8). The IC50 value is calculated from the dose-response curve.

In Vivo Xenograft Tumor Models

- Animal Models: Athymic nude mice (e.g., BALB/c nude) are typically used. All animal procedures are conducted in accordance with institutional animal care and use guidelines.
- Tumor Cell Implantation: Cancer cells (e.g., 1x10⁶ to 5x10⁶ cells in a suspension of PBS or Matrigel) are subcutaneously or orthotopically injected into the flank or the organ of origin of the mice.
- Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (length × width²) / 2.
- Drug Administration: Once tumors reach the desired size, mice are randomized into
 treatment and control groups. Eupalinolide B or comparator drugs are administered via the
 specified route (e.g., intraperitoneal, oral gavage) and schedule. The control group receives
 the vehicle.
- Monitoring: Animal body weight and general health are monitored throughout the study.
- Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).

Mandatory Visualizations Signaling Pathways of Eupalinolide B



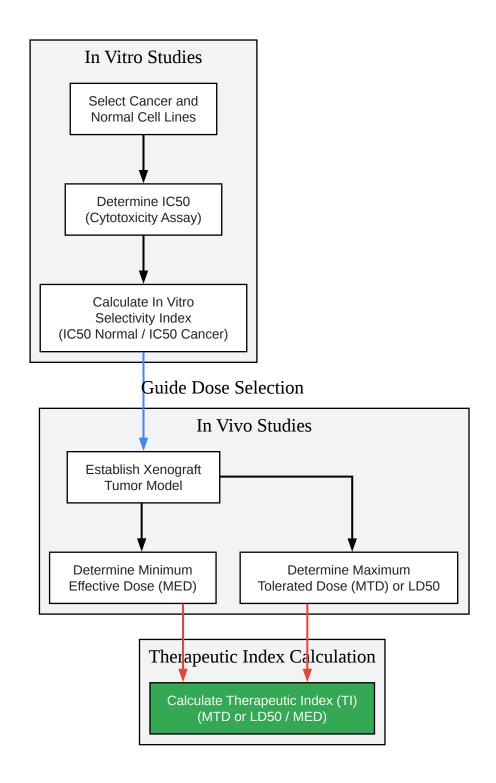


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Caption: Signaling pathways modulated by Eupalinolide B.

Experimental Workflow for Therapeutic Index Assessment



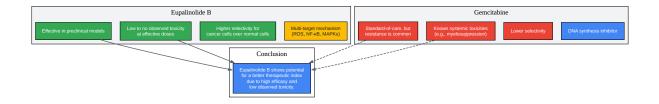


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Caption: Preclinical workflow for therapeutic index determination.



Comparative Logic: Eupalinolide B vs. Gemcitabine for Pancreatic Cancer



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Caption: **Eupalinolide B** vs. Gemcitabine comparison.

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